molecular formula C24H29N5O3S B2829559 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1189887-82-8

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide

Cat. No.: B2829559
CAS No.: 1189887-82-8
M. Wt: 467.59
InChI Key: ULZRMYCQMZGGMJ-UHFFFAOYSA-N
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Description

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, thiophene ring, and indole moiety contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is unique due to its combination of the oxadiazole, thiophene, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-4-29(5-2)33(31,32)21-10-11-22-23(16-21)25-17-24(26-22)28-14-12-27(13-15-28)20-8-6-19(7-9-20)18(3)30/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRMYCQMZGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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